molecular formula C6H5F B058048 Fluoro(2H5)benzene CAS No. 1423-10-5

Fluoro(2H5)benzene

Cat. No. B058048
CAS RN: 1423-10-5
M. Wt: 101.13 g/mol
InChI Key: PYLWMHQQBFSUBP-RALIUCGRSA-N
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Description

Synthesis Analysis

The synthesis of fluoro(2H5)benzene and its derivatives involves various strategies including direct fluorination, organometallic chemistry, and photoreactions. Zhao et al. (2016) demonstrated a regioselective fluorination process yielding (Z)-1-(2-bromo-1-fluorovinyl)benzenes with high yields and regioselectivities using wet tetra-n-butylammonium fluoride (Mingzhu Zhao et al., 2016). Additionally, Pike et al. (2017) explored fluorobenzenes' use in organometallic chemistry, highlighting their application as solvents and ligands in transition-metal-based catalysis due to the unique electronic properties imparted by fluorine substituents (Sebastian D. Pike et al., 2017).

Molecular Structure Analysis

The impact of fluorine substitution on the molecular shape of polycyclic aromatic hydrocarbons (PAHs) has been analyzed through regiospecific fluorination. Banerjee et al. (2016) found that fluorine atoms cause deviations from planarity in various PAHs, affecting their electronic properties and reactivity (Shaibal Banerjee et al., 2016).

Chemical Reactions and Properties

Fluoro(2H5)benzene compounds participate in unique chemical reactions due to the presence of fluorine, which affects their reactivity and interaction with other molecules. Kawachi et al. (2008) synthesized o-(fluorosilyl)(dimesitylboryl)benzenes, showcasing their ability to efficiently capture fluoride ions, demonstrating the utility of fluorinated compounds in synthesizing bidentate Lewis acids (A. Kawachi et al., 2008).

Physical Properties Analysis

Fluorinated benzene derivatives exhibit unique physical properties, including solubility, fluorescence, and photostability. For instance, Beppu et al. (2015) presented a novel green fluorophore based on a benzene ring, demonstrating solid-state emissive properties and high photostability, indicative of the potential applications of fluorinated benzene derivatives in materials science and imaging applications (Teruo Beppu et al., 2015).

Scientific Research Applications

  • Fluorescence-Based Materials and Techniques

    • Field : Biology and Materials Science
    • Application : Fluorescence-based materials and associated techniques have been highlighted over the last century throughout various basic research fields and industries . Organic molecule-based fluorophores, in particular, have ushered in a new era in biology and materials science .
    • Method : The development of these fluorophores involves the design and analysis of the relationship between its structure and photophysical properties both in the solution- and solid-state .
    • Results : Hundreds of organic fluorophores have been developed, introducing new rationales for the fluorophore design .
  • Enhanced Luminescence through Halogen Bond Cocrystals

    • Field : Crystal Engineering
    • Application : Organic single benzene fluorescent molecules often suffer from an aggregation-induced quenching effect under solid-state conditions . Cocrystal engineering is a useful tool that can change the packing arrangement and intermolecular interactions inside a crystal .
    • Method : The introduction of co-former molecules weakens the π–π interaction between the fluorescent molecules, thus attenuating the aggregation-induced quenching effect .
    • Results : The cocrystals exhibit red shifts relative to their original form and significantly increased quantum yields .
  • Lipid Droplet Detection

    • Field : Biochemistry
    • Application : Development of a fluorescent nanoprobe based on an amphiphilic single-benzene-based fluorophore for lipid droplet detection .
    • Method : The method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

Fluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and causes serious eye damage . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling fluorobenzene .

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . Achieving selective fluorination is still a huge challenge under mild conditions . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015 .

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLWMHQQBFSUBP-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162009
Record name Fluoro(2H5)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoro(2H5)benzene

CAS RN

1423-10-5
Record name Fluorobenzene-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoro(2H5)benzene
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Record name Fluoro(2H5)benzene
Source EPA DSSTox
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Record name Fluoro(2H5)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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